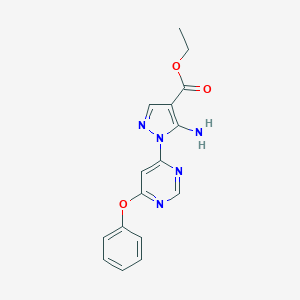![molecular formula C13H6Cl2F4N2O B287678 2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B287678.png)
2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a chemical compound that is widely used in scientific research. It is also known as BAY 43-9006 or sorafenib. This compound has gained attention due to its potential as a cancer treatment. In
Wirkmechanismus
BAY 43-9006 works by inhibiting the activity of several protein kinases that are involved in cancer cell growth and proliferation. It targets the RAF/MEK/ERK pathway, which is involved in cell division, and the VEGF/VEGFR pathway, which is involved in the growth of blood vessels that supply tumors. By inhibiting these pathways, BAY 43-9006 can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. BAY 43-9006 has also been shown to have anti-tumor effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BAY 43-9006 in lab experiments is its specificity. It targets specific signaling pathways involved in cancer cell growth and proliferation, which makes it a valuable tool for studying these pathways. However, one limitation of using BAY 43-9006 is its potential toxicity. It can have off-target effects on other signaling pathways, which can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for research involving BAY 43-9006. One direction is to explore its potential as a combination therapy with other anti-cancer drugs. Another direction is to investigate its use in other types of cancer, such as breast and lung cancer. Additionally, researchers can study the mechanisms of resistance to BAY 43-9006 and develop strategies to overcome it. Finally, there is a need for further research on the safety and toxicity of BAY 43-9006 to determine its potential as a clinical treatment for cancer.
Conclusion:
In conclusion, BAY 43-9006 is a chemical compound with potential as a cancer treatment. Its synthesis involves several steps, and it has been extensively studied for its anti-cancer properties. BAY 43-9006 works by inhibiting specific signaling pathways involved in cancer cell growth and proliferation. It has several biochemical and physiological effects, but it also has limitations in terms of potential toxicity. There are several future directions for research involving BAY 43-9006, including its use in combination therapy and its potential as a clinical treatment for cancer.
Synthesemethoden
The synthesis of BAY 43-9006 involves several steps. The first step is the reaction of 2,6-dichloro-5-nitropyridine with 4-trifluoromethylphenylboronic acid in the presence of a palladium catalyst. This reaction produces 2,6-dichloro-5-(4-trifluoromethylphenyl)pyridine. The second step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. Finally, the carboxylic acid group is activated with a coupling reagent to form the amide bond with N,N-dimethylformamide. The resulting product is BAY 43-9006.
Wissenschaftliche Forschungsanwendungen
BAY 43-9006 has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth and proliferation of cancer cells by targeting several signaling pathways, including the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway. BAY 43-9006 has been shown to be effective against several types of cancer, including liver, kidney, and thyroid cancer.
Eigenschaften
Molekularformel |
C13H6Cl2F4N2O |
|---|---|
Molekulargewicht |
353.1 g/mol |
IUPAC-Name |
2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H6Cl2F4N2O/c14-10-8(5-9(16)11(15)21-10)12(22)20-7-3-1-6(2-4-7)13(17,18)19/h1-5H,(H,20,22) |
InChI-Schlüssel |
LMNCTBWZBXPIBR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2,4-Dimethylphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287595.png)
![methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287596.png)
![3-(4-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287597.png)
![6-(2-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287598.png)
![5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287601.png)
![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)


![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)
![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)
![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)


